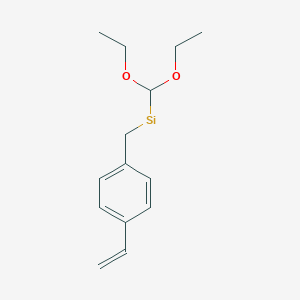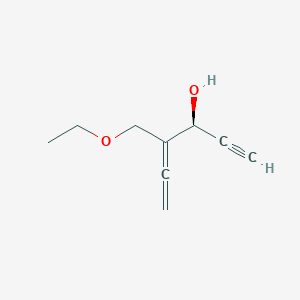
(3S)-4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol is an organic compound with a unique structure featuring an ethoxymethyl group attached to a hexa-4,5-dien-1-yn-3-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as propargyl alcohol and ethyl vinyl ether.
Reaction Conditions:
Catalysts and Reagents: Commonly used catalysts and reagents include palladium catalysts for coupling reactions and base catalysts for deprotonation steps.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols or alkanes.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols and alkanes.
Substitution: Compounds with various functional groups replacing the ethoxymethyl group.
Applications De Recherche Scientifique
(3S)-4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (3S)-4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol depends on its application:
In Organic Synthesis: It acts as a building block, participating in various coupling and substitution reactions.
In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-4-(Methoxymethyl)hexa-4,5-dien-1-yn-3-ol: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
(3S)-4-(Propoxymethyl)hexa-4,5-dien-1-yn-3-ol: Similar structure but with a propoxymethyl group.
Uniqueness
(3S)-4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness can be leveraged in designing specific reactions or developing targeted therapeutic agents.
Propriétés
Numéro CAS |
651020-67-6 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
InChI |
InChI=1S/C9H12O2/c1-4-8(7-11-6-3)9(10)5-2/h2,9-10H,1,6-7H2,3H3/t9-/m0/s1 |
Clé InChI |
ORMJWJNYCPPFHA-VIFPVBQESA-N |
SMILES isomérique |
CCOCC(=C=C)[C@H](C#C)O |
SMILES canonique |
CCOCC(=C=C)C(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide](/img/structure/B14226596.png)
![3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL](/img/structure/B14226597.png)
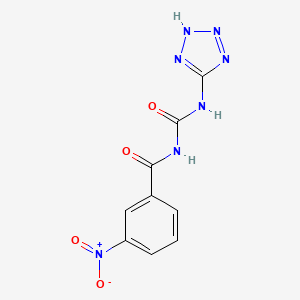
![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)

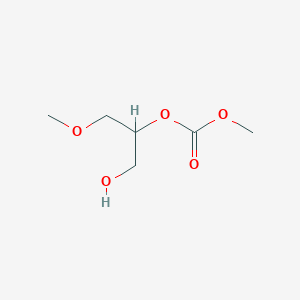
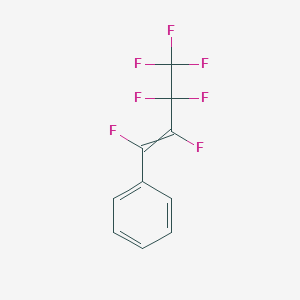
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)

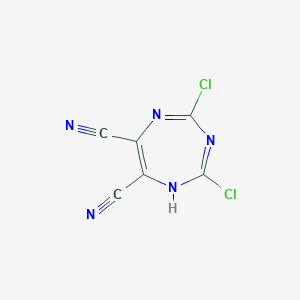
![Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester](/img/structure/B14226666.png)
